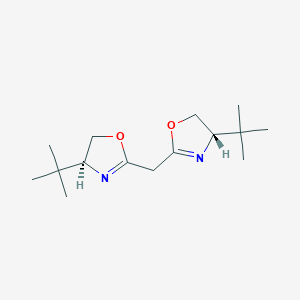
4-Cloro-6-metil-2-(trifluorometil)quinolina
Descripción general
Descripción
“4-Chloro-6-methyl-2-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C11H7ClF3N . It is used in proteomics research . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-methyl-2-(trifluoromethyl)quinoline” consists of a quinoline core with a chlorine atom at the 4-position, a methyl group at the 6-position, and a trifluoromethyl group at the 2-position .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-methyl-2-(trifluoromethyl)quinoline” include a melting point of 62-65°C and a molecular weight of 245.63 . It has a density of 1.376±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Desarrollo de fármacos farmacéuticos
El grupo trifluorometilo en los derivados de quinolina se ha asociado con una variedad de actividades farmacológicas. Este compuesto en particular se puede utilizar en la síntesis de fármacos que se benefician de la presencia del grupo trifluorometilo, que a menudo contribuye a la actividad biológica de los productos farmacéuticos .
Investigación agroquímica
Los compuestos de quinolina tienen aplicaciones en el desarrollo de agroquímicos. Las características estructurales de la 4-Cloro-6-metil-2-(trifluorometil)quinolina se pueden explorar para crear pesticidas o herbicidas, aprovechando la bioactividad del núcleo de quinolina .
Ciencia de los materiales
En la ciencia de los materiales, las propiedades electrónicas de los derivados de quinolina se pueden aprovechar. Este compuesto podría ser un candidato para desarrollar materiales con propiedades electrónicas o fotónicas específicas, potencialmente útiles en la creación de materiales avanzados para la electrónica .
Catálisis
Se sabe que la estructura de quinolina juega un papel en los procesos catalíticos. Este compuesto se podría utilizar como ligando o catalizador en varias reacciones químicas, ayudando en el desarrollo de nuevas metodologías sintéticas .
Agentes antimicrobianos
Debido a la amplia gama de actividades biológicas, los derivados de quinolina a menudo se estudian por sus propiedades antimicrobianas. Este compuesto podría investigarse por su posible uso como agente antimicrobiano contra varios patógenos .
Agentes antiinflamatorios y analgésicos
La parte de quinolina está presente en muchos compuestos con actividades antiinflamatorias y analgésicas. La investigación sobre la this compound podría conducir al desarrollo de nuevos medicamentos antiinflamatorios o para aliviar el dolor .
Agentes del sistema nervioso central
Los derivados de quinolina se han asociado con actividades del sistema nervioso central. Este compuesto podría explorarse por sus posibles efectos en el SNC, lo que podría conducir a tratamientos para trastornos neurológicos .
Agentes cardiovasculares
Las características estructurales de los compuestos de quinolina los convierten en candidatos para el desarrollo de fármacos cardiovasculares. Este compuesto podría formar parte de la investigación destinada a crear nuevos tratamientos para afecciones cardíacas .
Cada una de estas aplicaciones representa un campo de investigación único donde This compound podría tener un impacto significativo. La versatilidad del compuesto destaca la importancia de los derivados de quinolina en el avance científico. <details><summary>Referencias</summary> MDPI - Fármacos aprobados por la FDA que contienen el grupo trifluorometilo <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2
Safety and Hazards
“4-Chloro-6-methyl-2-(trifluoromethyl)quinoline” may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area, and contact with skin, eyes, and clothing should be avoided . In case of contact, it is advised to rinse with water and seek medical attention if irritation persists .
Propiedades
IUPAC Name |
4-chloro-6-methyl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSXNETUGWRDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299213 | |
| Record name | 4-chloro-6-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1701-26-4 | |
| Record name | 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 128775 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001701264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1701-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-6-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1701-26-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)




